An In-depth Technical Guide to the Chemical Structure and Properties of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid
An In-depth Technical Guide to the Chemical Structure and Properties of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid is a multifaceted organic molecule that stands at the intersection of several key areas in medicinal chemistry and materials science. Its structure, which combines a thiophene carboxylic acid backbone with a fluorinated phenoxy moiety, makes it a compound of significant interest for researchers, scientists, and professionals in drug development. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, with numerous FDA-approved drugs incorporating this sulfur-containing five-membered heterocyclic ring.[1][2] The thiophene nucleus is a versatile scaffold found in drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]
The strategic inclusion of a fluorine atom on the phenyl ring is a common and effective tactic in modern drug design.[6] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[7][8]
This technical guide provides a comprehensive analysis of the chemical structure of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid. We will delve into its constituent parts, predict its spectroscopic signatures, estimate its key physicochemical properties, and propose a viable synthetic route. This document is intended to serve as a valuable resource for researchers working with this molecule or similar chemical scaffolds, offering insights that are both theoretically grounded and practically applicable.
Molecular Structure Analysis
The chemical structure of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid (CAS Number: 115933-30-7) is composed of three primary functional components: a thiophene-2-carboxylic acid core, a 4-fluorophenyl group, and an ether linkage.[9] Each of these components imparts distinct electronic and steric characteristics that collectively define the molecule's overall properties and potential biological activity.
Caption: Chemical structure of 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid with key functional groups highlighted.
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Thiophene-2-carboxylic Acid Core: The thiophene ring is an electron-rich aromatic system due to the lone pair of electrons on the sulfur atom participating in the π-system. This inherent electron density makes the thiophene ring susceptible to electrophilic substitution. The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and influences the molecule's acidity. Thiophene-2-carboxylic acid itself is a known precursor in the synthesis of various pharmaceuticals, including the anti-inflammatory drug Suprofen.[10]
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4-Fluorophenyl Group: The phenyl ring is a standard hydrophobic moiety in many drug molecules. The para-substituted fluorine atom is a critical feature. Fluorine is the most electronegative element, and its presence on the phenyl ring has a strong electron-withdrawing inductive effect. This can influence the pKa of the carboxylic acid and modulate the electron density of the entire molecule. Furthermore, the C-F bond is exceptionally strong, and replacing a C-H bond with a C-F bond at a potential site of metabolism can block enzymatic oxidation, thereby increasing the metabolic stability and half-life of the drug.[7][11]
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Ether Linkage: The oxygen atom of the ether linkage connects the thiophene and fluorophenyl rings. The lone pairs on the oxygen atom can participate in resonance with the aromatic rings, influencing their electronic properties. The ether bond also provides rotational flexibility, allowing the two ring systems to adopt various conformations, which can be crucial for binding to a biological target.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides valuable insight into the chemical environment of the protons and carbons within the molecule. The following table summarizes the predicted chemical shifts (in ppm) for 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid, generated using the online NMR prediction tool, NMRDB.org.[12]
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 (broad singlet) | ~165 - 175 | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[13] The carbonyl carbon is also significantly deshielded. |
| Thiophene Protons | ~7.0 - 8.0 (two doublets) | ~110 - 140 | The protons on the thiophene ring are in the aromatic region. They will likely appear as two distinct doublets due to coupling with each other. |
| Fluorophenyl Protons | ~7.0 - 7.5 (two doublets or a multiplet) | ~115 - 165 | The protons on the fluorophenyl ring will be in the aromatic region and will show splitting patterns consistent with a para-substituted ring system, further complicated by coupling to the fluorine atom. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this molecule is expected to be dominated by the characteristic vibrations of the carboxylic acid and the aromatic rings.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Carboxylic Acid O-H | 3500 - 2500 (very broad) | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Carboxylic Acid C=O | 1730 - 1700 (strong) | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-O (Ether & Acid) | 1320 - 1210 | Stretching |
| C-F | 1250 - 1000 | Stretching |
| Thiophene Ring C-S | ~850 and ~650 | Stretching |
The most prominent and diagnostic feature will be the very broad O-H stretch of the carboxylic acid, which is a hallmark of the hydrogen-bonded dimer form of the acid in the solid state or in concentrated solution.[14] The strong carbonyl (C=O) absorption will also be a key identifying peak.
Mass Spectrometry (MS)
In a mass spectrum, 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid (Molecular Weight: 222.24 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 222.[9][15] Key fragmentation patterns would likely involve:
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Loss of -OH (M-17): A peak at m/z = 205.
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Loss of -COOH (M-45): A prominent peak at m/z = 177, corresponding to the 5-(4-fluorophenoxy)thiophene cation.
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Cleavage of the ether bond: This could lead to fragments corresponding to the fluorophenoxy cation (m/z = 111) and the thiophene-2-carboxylic acid cation (m/z = 127).
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Property | Estimated Value | Significance in Drug Discovery |
| Molecular Weight | 222.24 g/mol [9][15] | Complies with Lipinski's Rule of Five (< 500 Da), suggesting good potential for oral bioavailability. |
| pKa | ~3.5 - 4.5 | The acidity of the carboxylic acid group will determine its ionization state at physiological pH (7.4). At this pH, the molecule will be predominantly in its deprotonated, carboxylate form, which increases its aqueous solubility. |
| LogP | ~3.0 - 3.5 | The partition coefficient (LogP) is a measure of lipophilicity. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, which is essential for absorption and distribution.[16] |
| Melting Point | 250-254 °C[15] | The high melting point indicates a stable crystalline solid with strong intermolecular interactions. |
Synthesis and Reactivity
A plausible and efficient synthetic route for 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid is the Ullmann condensation , a copper-catalyzed cross-coupling reaction.[1][3][17] This reaction is a well-established method for the formation of aryl ethers.
The proposed synthesis would involve the reaction of 5-bromothiophene-2-carboxylic acid with 4-fluorophenol in the presence of a copper catalyst (such as copper(I) iodide or copper(I) oxide) and a base (like potassium carbonate or cesium carbonate) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Caption: Proposed synthetic workflow for 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid via Ullmann condensation.
Potential Applications in Research and Development
The structural motifs present in 5-(4-Fluorophenoxy)thiophene-2-carboxylic acid suggest several promising avenues for its application, particularly in drug discovery.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. Thiophene-based carboxylic acids, such as tiaprofenic acid, are known to exhibit anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[3] The subject molecule could be investigated as a potential COX inhibitor.
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Anticancer Therapeutics: The thiophene scaffold is present in a number of anticancer agents.[4] The ability of fluorine to enhance metabolic stability and binding affinity makes this compound an interesting candidate for screening in various cancer cell lines.
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Antimicrobial Drug Discovery: Thiophene derivatives have also been explored for their antibacterial and antifungal activities.[5] This compound could serve as a starting point for the development of new antimicrobial agents.
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Materials Science: Thiophene-containing molecules are widely used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells, due to their favorable electronic properties.
Conclusion
5-(4-Fluorophenoxy)thiophene-2-carboxylic acid is a well-designed molecule that leverages the beneficial properties of both the thiophene ring and a fluorinated aromatic system. Its structure suggests a favorable balance of physicochemical properties for potential use as a pharmaceutical intermediate or a lead compound in drug discovery programs. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. The robust synthetic pathway via the Ullmann condensation makes it an accessible target for chemical synthesis. For researchers in medicinal chemistry and related fields, this compound represents a valuable building block and a promising scaffold for the development of novel therapeutic agents and functional materials.
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